molecular formula C12H15BCl2O2 B1356596 2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 68716-50-7

2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1356596
CAS RN: 68716-50-7
M. Wt: 273 g/mol
InChI Key: SMSBTAPKLZZTAU-UHFFFAOYSA-N
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Description

2,4-Dichlorophenol is a colorless crystalline solid with a medicinal odor . It is a dichlorophenol that is phenol carrying chloro substituents at positions 2 and 4 . It is a chlorinated organic chemical due to environmental exposure .


Synthesis Analysis

2,4-Dichlorophenylacetic acid is generally prepared by nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one .


Molecular Structure Analysis

The molecular formula of 2,4-Dichlorophenol is C6H4Cl2O . The molecular formula of 2,4-Dichlorophenylacetic acid is C8H6Cl2O2 .


Chemical Reactions Analysis

2,4-Dichlorophenylacetic acid is involved in Suzuki coupling reactions with alkynyl bromides or aniline/thiophenol .


Physical And Chemical Properties Analysis

2,4-Dichlorophenylacetic acid has a molecular weight of 205.03 g/mol . 2,4-Dichlorophenol has a density of 1.38 g/cm3, a melting point of 43.2 °C, and a boiling point of 210 °C .

Scientific Research Applications

Synthesis and Material Applications

A study by Das et al. (2015) reports the synthesis of novel dioxaborolane derivatives, highlighting their potential use in synthesizing boron-capped polyenes, which could have applications in new materials for Liquid Crystal Display (LCD) technology. Additionally, these compounds are being investigated for therapeutic applications in neurodegenerative diseases (Das et al., 2015).

Chemical Synthesis and Modification

Spencer et al. (2002) describe the synthesis of dioxaborolane derivatives and their activity against serine proteases, highlighting their chemical versatility. The study focuses on the inhibitory activity of these compounds, indicating their potential in biochemical applications (Spencer et al., 2002).

Reactions and Intermediates in Organic Synthesis

Kuznetsov et al. (2001) investigated the reaction of substituted dioxaborolanes with acetonitrile, leading to the formation of 2-oxazolines. This study underscores the role of these compounds as intermediates in organic synthesis, with the potential for various industrial and pharmaceutical applications (Kuznetsov et al., 2001).

Potential in Drug Discovery and Lipid-Lowering Drugs

Das et al. (2011) synthesized a series of dioxaborolane derivatives, identifying compounds like BF102 and BF175 with lipogenesis inhibitory effects. This suggests their potential as leads in lipid-lowering drug discovery (Das et al., 2011).

Development of New Building Blocks for Silicon-Based Drugs

Büttner et al. (2007) developed a new building block using dioxaborolane for the synthesis of silicon-based drugs, exemplifying the compound's utility in developing new therapeutic agents (Büttner et al., 2007).

Applications in Catalysis and Organic Reactions

Chang et al. (2005) presented a method for synthesizing silaboration products from allenes using dioxaborolane, indicating its role in catalysis and the synthesis of organic compounds (Chang et al., 2005).

Safety And Hazards

2,4-Dichlorophenylacetic acid may cause respiratory irritation, skin irritation, or rash. It is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

2,4-Dichlorophenoxyacetic acid (2,4-D), a phenoxyalkanoic acid herbicide, is among the most widely distributed pollutants in the environment. 2,4-Dichlorophenol (2,4-DCP), as the main metabolite of 2,4-D, always accompanies 2,4-D .

properties

IUPAC Name

2-(2,4-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BCl2O2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(14)7-10(9)15/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSBTAPKLZZTAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590381
Record name 2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

68716-50-7
Record name 1,3,2-Dioxaborolane, 2-(2,4-dichlorophenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Zhang, Z Zhang, Y Xie, Y Jiang… - Journal of Chemical …, 2018 - journals.sagepub.com
A simple and efficient access to arylboronates was achieved with methanol-initiated borylation of aryldiazonium salts. Reduction of aryldiazonium ions by single electron transfer from …
Number of citations: 3 journals.sagepub.com

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